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Compound of Interest

Compound Name: 2,5-Dimethoxyphenylacetonitrile

Cat. No.: B106619 Get Quote

Spectroscopic Profile of 2,5-
Dimethoxyphenylacetonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 2,5-Dimethoxyphenylacetonitrile (CAS No: 18086-24-3), a significant

intermediate in pharmaceutical synthesis.[1] The following sections detail its Proton Nuclear

Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS) data. This document is intended for

researchers, scientists, and professionals in drug development who require a thorough

understanding of the spectral properties of this compound for identification, purity assessment,

and quality control.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 2,5-
Dimethoxyphenylacetonitrile.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The predicted chemical shifts for 2,5-Dimethoxyphenylacetonitrile in
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a deuterated chloroform (CDCl₃) solvent are presented below. These predictions are based on

established chemical shift principles and data from analogous compounds.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 6.8-7.0 Multiplet 3H
Aromatic protons (H-

3, H-4, H-6)

~ 3.85 Singlet 3H
Methoxy protons (-

OCH₃ at C-2)

~ 3.80 Singlet 3H
Methoxy protons (-

OCH₃ at C-5)

~ 3.70 Singlet 2H
Methylene protons (-

CH₂CN)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The

predicted chemical shifts for 2,5-Dimethoxyphenylacetonitrile in CDCl₃ are outlined below,

based on typical values for substituted benzene rings and nitriles.[2][3]
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Chemical Shift (δ, ppm) Assignment

~ 154 C-2 (Aromatic, attached to -OCH₃)

~ 153 C-5 (Aromatic, attached to -OCH₃)

~ 118 C≡N (Nitrile)

~ 115 C-1 (Aromatic, attached to -CH₂CN)

~ 114 C-6 (Aromatic)

~ 113 C-4 (Aromatic)

~ 112 C-3 (Aromatic)

~ 56 -OCH₃ (at C-2)

~ 55 -OCH₃ (at C-5)

~ 23 -CH₂CN (Methylene)

IR (Infrared) Spectroscopy Data
The IR spectrum indicates the presence of specific functional groups. The characteristic

absorption bands expected for 2,5-Dimethoxyphenylacetonitrile are listed below.[4][5]

Wavenumber (cm⁻¹) Intensity Functional Group

~ 3100-3000 Medium Aromatic C-H Stretch

~ 2950-2850 Medium
Aliphatic C-H Stretch (-CH₂-

and -OCH₃)

~ 2250-2240 Medium, Sharp C≡N Stretch (Nitrile)

~ 1600, 1500 Medium-Strong Aromatic C=C Bending

~ 1250-1200 Strong Aryl-O Stretch (Asymmetric)

~ 1050-1020 Strong Aryl-O Stretch (Symmetric)

MS (Mass Spectrometry) Data
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The data below is based on the Gas Chromatography-Mass Spectrometry

(GC-MS) analysis with Electron Ionization (EI).[6]

m/z Relative Intensity Assignment

177.2 High [M]⁺ (Molecular Ion)

162 High [M - CH₃]⁺

134 Medium [M - CH₃ - CO]⁺

107 Medium [C₇H₇O]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

77 Medium [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of 2,5-
Dimethoxyphenylacetonitrile is dissolved in about 0.7 mL of deuterated chloroform

(CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0

ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse

width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. A larger

number of scans is typically required due to the low natural abundance of ¹³C. A spectral

width of 0-220 ppm and a relaxation delay of 2-5 seconds are common.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0

ppm.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A few milligrams of 2,5-
Dimethoxyphenylacetonitrile are ground with approximately 100 mg of dry potassium

bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is

obtained. A portion of this powder is then pressed into a thin, transparent pellet using a

hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Acquisition: A background spectrum of the empty sample compartment is first recorded. The

KBr pellet is then placed in the sample holder, and the sample spectrum is recorded. The

spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via

a Gas Chromatograph (GC). In the ion source, the sample molecules are bombarded with a

beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation

(Electron Ionization - EI).

Instrumentation: A GC-MS system is used, comprising a gas chromatograph coupled to a

mass spectrometer (e.g., a quadrupole analyzer).

Mass Analysis: The resulting positively charged fragments are accelerated and separated in

the mass analyzer based on their mass-to-charge ratio (m/z).

Detection and Data Representation: The abundance of each fragment is measured by a

detector, and the data is presented as a mass spectrum, which is a plot of relative intensity
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versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 2,5-Dimethoxyphenylacetonitrile.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic characterization of a synthesized compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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